molecular formula C13H11I B14773211 3-Iodo-4-methyl-1,1'-biphenyl

3-Iodo-4-methyl-1,1'-biphenyl

Cat. No.: B14773211
M. Wt: 294.13 g/mol
InChI Key: JONFSRMLMYTWFM-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of an iodine atom at the third position and a methyl group at the fourth position on one of the benzene rings makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methyl-1,1’-biphenyl can be achieved through several methods. One common method involves the iodination of 4-methyl-1,1’-biphenyl using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 3-Iodo-4-methyl-1,1’-biphenyl may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: The iodine atom can be replaced by other electrophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products:

    Electrophilic Substitution: Various halogenated biphenyl derivatives.

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols.

    Coupling Reactions: Biphenyl derivatives with extended aromatic systems.

Scientific Research Applications

3-Iodo-4-methyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methyl-1,1’-biphenyl depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 4-Iodo-4’-methyl-1,1’-biphenyl
  • 3-Iodo-1,1’-biphenyl
  • 4-Methyl-1,1’-biphenyl

Comparison: 3-Iodo-4-methyl-1,1’-biphenyl is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and applications. Compared to other biphenyl derivatives, it offers distinct advantages in certain chemical reactions and potential biological activities.

Properties

Molecular Formula

C13H11I

Molecular Weight

294.13 g/mol

IUPAC Name

2-iodo-1-methyl-4-phenylbenzene

InChI

InChI=1S/C13H11I/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

JONFSRMLMYTWFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)I

Origin of Product

United States

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